1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-cyclohexyl-6,7-difluorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c13-9-6-7-10-12(11(9)14)17(16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUONRARSLNXSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742850 | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-73-3 | |
| Record name | 1H-Benzotriazole, 1-cyclohexyl-6,7-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Preparation
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Starting Material : 6,7-Difluoro-1,2,3-benzotriazole.
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Fluorination : Achieved via electrophilic substitution using HF-pyridine complexes or fluorinating agents like Selectfluor®.
Cyclohexyl Group Introduction
Purification
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.
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Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
Reaction Conditions and Catalysis
Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 65 |
| Acetonitrile | 60 | 18 | 72 |
| THF | 70 | 24 | 58 |
Polar aprotic solvents like acetonitrile enhance nucleophilic substitution kinetics.
Catalyst Optimization
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DMAP (4-Dimethylaminopyridine) : At 10 mol%, improves yield to 78% by stabilizing intermediates.
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No Catalyst : Prolonged reaction times (24–36 h) but avoids purification challenges from catalyst residues.
Industrial Scale Production
Continuous Flow Reactors
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Advantages : Higher throughput (kg/day scale), consistent temperature control, and reduced side reactions.
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Parameters :
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Residence Time : 30–60 minutes.
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Temperature : 70–90°C.
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Automation
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In-line Analytics : HPLC monitors reaction progress, triggering termination at >95% conversion.
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Crystallization Control : Automated antisolvent addition ensures uniform crystal size.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
| Method | Criteria | Result |
|---|---|---|
| HPLC | Area % at 254 nm | 99.2% |
| GC-MS | Purity by TIC | 98.7% |
Comparative Analysis of Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–78% | 85–90% |
| Reaction Time | 12–36 h | 0.5–1 h |
| Catalyst Required | Optional | Not required |
| Purity | 98–99% | 99.5% |
Industrial methods prioritize efficiency and reproducibility, while lab-scale approaches focus on flexibility .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzotriazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Benzotriazoles with Hydroxyphenyl Groups
2-(2'-Hydroxyphenyl)benzotriazoles, such as 2-(2'-hydroxy-5'-methyl-3'-cyclohexyloxyphenyl)benzotriazole (), share the benzotriazole core but differ in substitution patterns. These compounds often serve as UV stabilizers due to their ability to absorb ultraviolet radiation via intramolecular hydrogen bonding . In contrast, 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole lacks the hydroxyphenyl moiety, which reduces its UV absorption capacity but may improve chemical inertness. The cyclohexyl group in both compounds contributes to steric hindrance, but its placement at N1 in the target compound versus the phenyl ring in derivatives alters electronic and spatial properties significantly .
| Property | This compound | 2-(2'-Hydroxyphenyl)benzotriazoles |
|---|---|---|
| Substituent Position | N1-Cyclohexyl; 6,7-difluoro | 2'-Hydroxyphenyl; variable alkyl/aryl |
| Key Applications | Cross-coupling precursors (e.g., BB-0620) | UV stabilizers, polymer additives |
| Electronic Effects | Electron-withdrawing (F) enhances stability | Intramolecular H-bonding for UV absorption |
Triazolobenzotriazole Derivatives
describes tricyclic systems like 1H,6H-triazolo[4,5-e]benzotriazole-3-oxide (compounds 10 and 11), which feature fused triazole and benzotriazole rings . These structures exhibit enhanced π-conjugation and rigidity compared to the monocyclic this compound. The absence of a cyclohexyl group in these tricyclic derivatives reduces steric bulk but may limit solubility in nonpolar solvents. Additionally, the nitro group in compounds facilitates nucleophilic displacement reactions, whereas the fluorine substituents in the target compound favor electrophilic aromatic substitution or halogen-based couplings .
Sulfonated Benzotriazoles
The sulfonated derivative 1-(p-toluenesulfonyl)-1H-1,2,3-benzotriazole () shares a similar triazole ring but includes a sulfonyl group at N1 . Crystallographic data reveal localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å), which contrast with the delocalized electron density expected in this compound due to fluorine’s inductive effects. The sulfonyl group enhances thermal stability and acidity, whereas the cyclohexyl substituent in the target compound likely improves lipophilicity .
Benzimidazole Analogues
The synthesis of these compounds involves sodium metabisulfite and aldehyde condensation under nitrogen, differing from the boronic acid functionalization seen in BB-0620 . Benzimidazoles generally exhibit higher basicity than benzotriazoles due to the absence of the electron-deficient triazole ring.
Key Research Findings
- Steric and Electronic Effects : The cyclohexyl group at N1 and 6,7-difluoro substitution create a unique balance of steric hindrance and electronic modulation, distinguishing it from sulfonated or tricyclic analogues .
- Stability : Fluorine substituents enhance oxidative stability compared to nitro-containing derivatives in , which may degrade under reducing conditions .
Biological Activity
1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS No. 1365271-73-3) is a chemical compound that has garnered attention due to its unique structure and potential biological activities. With the molecular formula C12H13F2N3 and a molecular weight of 237.25 g/mol, this compound is being explored for various applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a benzotriazole core with cyclohexyl and difluoro substituents at specific positions. The positioning of the fluorine atoms significantly influences its chemical reactivity and biological activity, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate enzymatic activity or alter signal transduction pathways within biological systems. The exact targets and pathways involved are still under investigation, but preliminary studies suggest potential applications in enzyme inhibition and receptor modulation .
Biological Activity Overview
Research indicates that compounds within the benzotriazole family exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Benzotriazoles have been shown to possess significant antimicrobial properties against various bacterial strains. For example:
- In vitro studies have demonstrated that benzotriazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of benzotriazoles has also been explored:
- Research indicates that certain derivatives demonstrate effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL .
- The introduction of hydrophobic groups in the benzotriazole structure has been linked to enhanced antifungal efficacy.
Anticancer Activity
Emerging studies suggest that this compound may exhibit anticancer properties:
- In vitro tests have indicated that related benzotriazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
- The mechanism involves disruption of cellular proliferation pathways and induction of programmed cell death.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to other benzotriazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclohexyl-6-fluoro-1,2,3-benzotriazole | One fluorine atom | Moderate antibacterial activity |
| 1-Cyclohexyl-5,6-difluoro-1,2,3-benzotriazole | Fluorine atoms at different positions | Enhanced antifungal properties |
| This compound | Two fluorine atoms at positions 6 and 7 | Potential anticancer effects |
This table illustrates the variations in biological activities based on structural modifications within the benzotriazole family.
Case Studies
Several case studies have been conducted to assess the biological activity of benzotriazoles:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzotriazole derivatives against clinical strains. Results indicated that certain derivatives exhibited potent activity with MIC values as low as 12.5 μg/mL against resistant strains .
- Anticancer Potential : Another research project focused on the effects of benzotriazoles on cancer cell lines. The study found that specific derivatives could inhibit tumor growth significantly more than conventional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, and what optimization strategies are recommended for improving yield?
- Methodological Answer : Synthesis typically involves refluxing triazole precursors with substituted aldehydes in the presence of glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or chromatography . For optimization, adjusting reaction time, temperature (e.g., 55–120°C), and stoichiometry of reactants (e.g., 1:1 molar ratio of triazole to aldehyde) can enhance yield. Palladium-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) may also improve efficiency in introducing cyclohexyl groups .
Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for confirming functional groups (e.g., triazole rings, fluorinated substituents). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity. Recrystallization from ethanol or silica gel chromatography, as described in synthesis protocols, is used for purification .
Q. What specific safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Storing in dry, ventilated areas away from ignition sources.
- Emergency measures: Immediate washing for skin/eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How do the cyclohexyl and difluoro substituents influence the compound's corrosion inhibition efficiency compared to unsubstituted benzotriazoles?
- Methodological Answer : The cyclohexyl group enhances hydrophobicity, improving adsorption on metal surfaces, while fluorine atoms increase electron-withdrawing effects, stabilizing the triazole-metal complex. Comparative electrochemical studies (e.g., polarization resistance tests in NaCl solutions) can quantify inhibition efficiency. Synergistic effects with imidazoles may further enhance performance .
Q. What methodologies are employed to analyze potential synergistic effects between this compound and other inhibitors in multi-component systems?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in simulated corrosive environments (e.g., acidic/neutral media) are used to evaluate synergistic interactions. For example, combining with imidazoles increases cathodic polarization, shifting corrosion potentials negatively and reducing corrosion current density .
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental bioactivity data for this compound?
- Methodological Answer : Machine learning models trained on Minimum Inhibitory Concentration (MIC) datasets (Table 1 in ) can identify structural descriptors (e.g., electronegativity, steric effects) that correlate with bioactivity. Experimental validation via dose-response assays (e.g., against Gram-negative/-positive bacteria) helps resolve contradictions .
Q. What advanced computational modeling approaches are suitable for studying the adsorption behavior of this compound on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) calculations can model adsorption energies and electron density distributions at metal-triazole interfaces. Molecular Dynamics (MD) simulations in aqueous environments predict orientation and stability of the inhibitor film .
Q. How should researchers address contradictions in reported biological activity data across different studies?
- Methodological Answer : Meta-analyses of bioactivity datasets (e.g., MIC values, cytotoxicity profiles) should account for variables like bacterial strain specificity, solvent systems, and assay conditions. Cross-referencing with structurally analogous compounds (e.g., fluoroquinolones in ) clarifies structure-activity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
